molecular formula C18H16BrN3O2 B400269 N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide

N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide

Cat. No. B400269
M. Wt: 386.2g/mol
InChI Key: KERBZOJBZLCDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : A study found that compounds derived from 3-phenylpropanehydrazide, including N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide, displayed significant antibacterial and antifungal activities. The effectiveness was attributed to the para substitution in the compound structure (Fuloria et al., 2009).

Anticancer Potential

  • Cytotoxic Properties Against Cancer Cell Lines : A study synthesized derivatives of N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide and evaluated them for their cytotoxic properties against various cancer cell lines. One particular derivative showed potent inhibitory effects, suggesting potential as an anticancer agent (Katiyar et al., 2015).

Molecular Synthesis and Biological Activity

  • Synthesis and Biological Evaluation : The synthesis of indolyl derivatives, including N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide, has been explored for their biological activities. Studies have shown promising results in terms of their effectiveness against microbial organisms, supporting their potential in pharmaceutical applications (Behbehani et al., 2011).

properties

Product Name

N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2g/mol

IUPAC Name

N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-phenylpropanamide

InChI

InChI=1S/C18H16BrN3O2/c1-11-7-9-13-15(16(11)19)17(18(24)20-13)22-21-14(23)10-8-12-5-3-2-4-6-12/h2-7,9,20,24H,8,10H2,1H3

InChI Key

KERBZOJBZLCDMR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)CCC3=CC=CC=C3)O)Br

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)CCC3=CC=CC=C3)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide
Reactant of Route 3
N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide
Reactant of Route 4
N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide
Reactant of Route 5
N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide
Reactant of Route 6
N'-(4-bromo-5-methyl-2-oxo-3-indolyl)-3-phenylpropanehydrazide

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